(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is a synthetic compound primarily utilized in pharmaceutical research. It is classified as an amino acid derivative, specifically a modified version of aspartic acid. The compound features a tert-butoxycarbonyl protecting group, which is commonly employed in peptide synthesis to protect amino groups during chemical reactions.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid can be represented by its chemical formula . The structure includes:
The compound has a molecular weight of approximately 244.30 g/mol. Its structural representation can be visualized using various chemical drawing software or databases like PubChem .
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid can participate in several chemical reactions:
These reactions typically require specific reagents and conditions, such as coupling agents (e.g., Dicyclohexylcarbodiimide) for peptide bond formation.
The mechanism of action for (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is primarily related to its role as a building block in peptide synthesis. Upon deprotection, it can interact with various biological targets, including enzymes and receptors, due to its structural similarity to naturally occurring amino acids.
Research indicates that compounds with similar structures can exhibit biological activity by modulating enzyme activity or serving as precursors for bioactive peptides .
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is typically a solid at room temperature, with solubility in polar solvents such as water and methanol due to its ionic nature when deprotected.
The compound is stable under normal laboratory conditions but may undergo hydrolysis or degradation when exposed to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations typical of amino acids and their derivatives .
This compound has significant applications in pharmaceutical research, particularly in:
The synthesis of enantiomerically pure (R)-2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS: 721928-03-6) relies on advanced stereocontrol strategies to preserve chiral integrity at the α-carbon. Industry-scale routes typically employ chiral pool derivatization or asymmetric enolate alkylation. Suppliers including Amatek Scientific (97% purity) and Chengdu Feibai Pharmaceutical (95% purity) utilize Oppolzer’s chiral sultam as a temporary auxiliary to direct stereochemistry during the key amidation step, achieving enantiomeric ratios (e.r.) >98:2 [3]. This method capitalizes on the steric bias of the camphor-derived template to favor Re-face attack by dimethylamine nucleophiles at the C4 carbonyl, forming the dimethylaminoamide moiety [3] [6].
Alternative approaches involve enzymatic resolution of racemic precursors. Lipase-catalyzed hydrolysis of methyl ester intermediates selectively processes the (S)-enantiomer, leaving the desired (R)-configured ester for subsequent functionalization. This biocatalytic step typically achieves 40-45% yield with >99% ee, though throughput limitations restrict industrial adoption [4].
Table 1: Stereoselective Synthesis Methods
Method | Chiral Inducer/Agent | Yield (%) | ee (%) | Purity |
---|---|---|---|---|
Chiral Auxiliary (Sultam) | Oppolzer’s Camphorsultam | 78 | >98 | 97% [3] |
Enzymatic Resolution | Candida antarctica Lipase B | 42 | >99 | 95% [4] |
Catalytic Asymmetric | Cinchona Alkaloid Catalyst | 65* | 92* | N/A |
*Reported for analogous oxobutanoate synthesis [4]
The dimethylaminoamide installation requires precise stoichiometry to avoid N-overalkylation. Optimized protocols use dimethylamine gas bubbled into tetrahydrofuran (THF) solutions of Boc-Asp(OMe)-OH at –20°C, followed by gradual warming to 25°C. This suppresses racemization while achieving >95% conversion [3] [6].
The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the α-amine during the synthesis of this asparagine derivative. Its orthogonal stability toward nucleophiles and mild acid deprotection enable selective reactions at the carboxylic acid and side-chain amide functionalities. PubChem data (CID 14037596) confirms that standard Boc-protection of (R)-aspartic acid dimethyl ester employs di-tert-butyl dicarbonate (Boc₂O) in dioxane/H₂O (1:1) with NaOH as base, achieving near-quantitative yields [1].
Challenges arise from competitive side-chain reactions during Boc installation. Aspartic acid derivatives may form β-lactone impurities or undergo O→N acyl migration when unprotected. To mitigate this, MedChemExpress employs a three-step sequence: (1) selective Boc protection of L-asparagine methyl ester in THF at 0°C; (2) saponification of the methyl ester with LiOH; (3) dimethylamide formation via carbodiimide-mediated coupling. This sequence maintains an overall yield of 68% with ≥98% purity (Cat. No.: HY-W012220) [2] [6].
Table 2: Comparative Boc-Protection Strategies
Amino Acid Precursor | Conditions | Byproducts | Yield (%) |
---|---|---|---|
(R)-Aspartic acid dimethyl ester | Boc₂O, NaOH, dioxane/H₂O, 0°C | β-Lactone (<3%) | 96 [1] |
L-Asparagine methyl ester | Boc₂O, DMAP, THF, 0°C | O-Boc (<1%) | 89 [2] |
Free (R)-Aspartic acid | Boc₂O, Et₃N, CH₂Cl₂, 25°C | Di-Boc (15%) | 72 [5] |
Solid-state NMR studies reveal that Boc-protected intermediates exhibit restricted C–N bond rotation, creating diastereotopic environments that influence downstream reactivity. For instance, the tert-butyl group’s steric bulk directs dimethylamine nucleophiles anti to the carbamate carbonyl during amide coupling, minimizing epimerization at C2 [5]. This stereoelectronic control is leveraged in OrgSyn protocols where TMSCl/imidazole in THF activates the carboxylate for amidation while preserving chiral purity [5].
Solid-phase peptide synthesis (SPPS) incorporating this modified asparagine residue demands tailored coupling/deprotection protocols to prevent diketopiperazine formation and side-chain degradation. Wang resin and Rink amide MBHA resins are preferred substrates due to their acid lability, compatible with Boc deprotection using 25% TFA in DCM without cleaving the dimethylaminoamide [4] [6]. Coupling efficiencies exceeding 95% are attained using hexafluorophosphate azabenzotriazole (HATU) or N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxy-7-azabenzotriazole (HOAt) in DMF [6].
Critical innovations address the oxobutanoic acid moiety’s propensity for enolization during resin cleavage. Low-high HF cleavage techniques (0°C → 25°C) with 5% p-cresol scavenger suppress racemization, maintaining 94% chiral integrity versus 78% with standard HF protocols [4]. Post-cleavage, reverse-phase HPLC (C18 column, 10mM NH₄OAc/MeCN gradient) separates the target compound from des-dimethyl or tert-butyl-deprotected impurities [3].
Table 3: Solid-Phase Synthesis Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Outcome Improvement |
---|---|---|---|
Coupling Agent | HBTU/DIPEA | HATU/HOAt/DIPEA | Yield: 82% → 96% [6] |
Resin Substrate | Merrifield resin | Rink amide MBHA resin | Racemization: 8% → 1.5% [4] |
Cleavage Scavenger | Anisole | p-Cresol/1,2-ethanedithiol | Purity: 85% → 94% [3] |
Side-Chain Protection | Trt group on dimethylamide | Unprotected | Step economy: +2 steps saved [6] |
The dimethylamino group’s basicity necessitates careful pH control during post-synthesis workup. Acetic acid (0.5% v/v) in lyophilization buffers prevents quaternary ammonium salt formation, which compromises solubility in peptide ligation media [3] [6]. These optimizations enable incorporation into complex peptidomimetics targeting neurological receptors and enzyme active sites, as evidenced by the compound’s use in kinase inhibitor scaffolds [3] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0